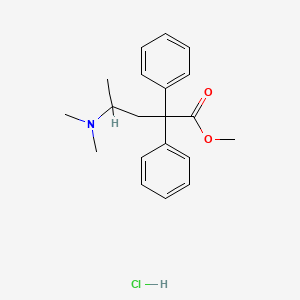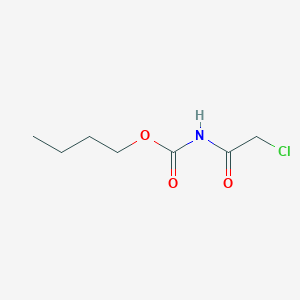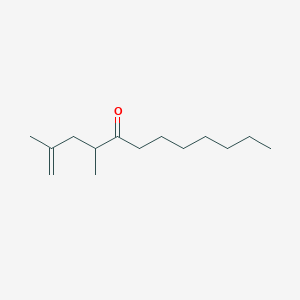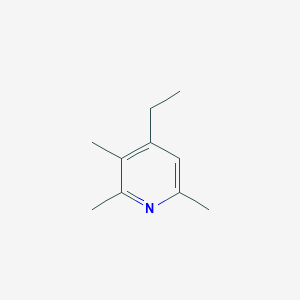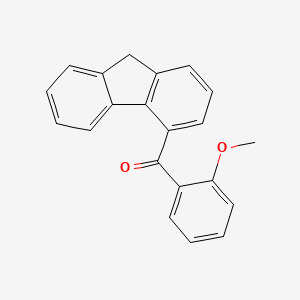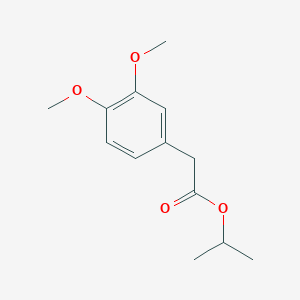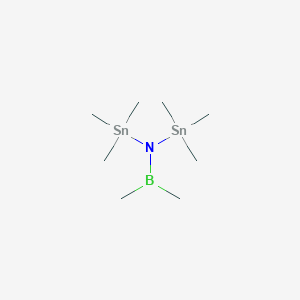
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine is an organometallic compound that contains both boron and tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine can be achieved through a series of reactions involving organotin and organoboron reagents. One common method involves the reaction of trimethylstannyl chloride with a boron-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron and tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron and tin oxides, while substitution reactions can produce various organotin and organoboron derivatives.
Applications De Recherche Scientifique
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Biology: The compound can be used in the development of new bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine involves its ability to form stable complexes with other molecules. The boron and tin atoms in the compound can coordinate with various ligands, facilitating catalytic processes and enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannyl Arylboronates: These compounds also contain both boron and tin atoms and are used in similar applications.
Trimethylstannyl Chloride: A simpler organotin compound used as a precursor in the synthesis of more complex organotin compounds.
Dialkylboranes: These compounds are used in hydroboration reactions and share some reactivity with N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both boron and tin. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propriétés
Numéro CAS |
63262-05-5 |
|---|---|
Formule moléculaire |
C8H24BNSn2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[[bis(trimethylstannyl)amino]-methylboranyl]methane |
InChI |
InChI=1S/C2H6BN.6CH3.2Sn/c1-3(2)4;;;;;;;;/h1-2H3;6*1H3;; |
Clé InChI |
GJBZMRPVNHAOKZ-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



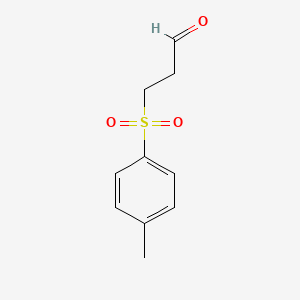
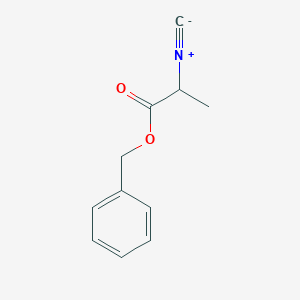
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

